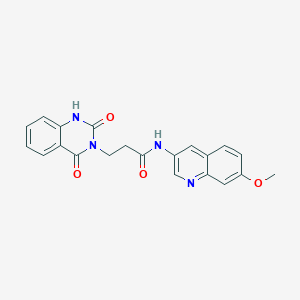![molecular formula C17H14ClN3O2 B10996897 7-chloro-4-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10996897.png)
7-chloro-4-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide: is a chemical compound with the following structure:
Structure: C16H13ClN4O2
This compound belongs to the class of 4-hydroxy-2-quinolones, which exhibit interesting pharmaceutical and biological activities. Quinolones, including this compound, have been studied for their roles in natural and synthetic chemistry, as well as their pharmacological effects .
Preparation Methods
Industrial Production Methods: Industrial-scale production methods for this compound are not widely documented. research laboratories may synthesize it using custom protocols.
Chemical Reactions Analysis
Reactivity: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and would require further investigation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions. For example:
Oxidation: Oxidation of the hydroxyl group could yield a quinone derivative.
Reduction: Reduction of the carbonyl group could lead to a corresponding alcohol.
Substitution: Substitution reactions may occur at the chloro or pyridine positions.
Scientific Research Applications
Biology and Medicine:
Antimicrobial Properties: Quinolones, including this compound, have been investigated for their antimicrobial activity.
Anticancer Potential: Some quinolone derivatives exhibit cytotoxic effects against cancer cells.
Enzyme Inhibition: Quinolones may inhibit specific enzymes relevant to disease pathways.
Industry: The compound’s applications in industry are less well-documented, but its unique structure may inspire further research.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s uniqueness lies in its chlorinated quinoline core. Similar compounds include other 4-hydroxy-2-quinolones and related heterocycles.
Properties
Molecular Formula |
C17H14ClN3O2 |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
7-chloro-4-oxo-N-(2-pyridin-2-ylethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H14ClN3O2/c18-11-4-5-13-15(9-11)21-10-14(16(13)22)17(23)20-8-6-12-3-1-2-7-19-12/h1-5,7,9-10H,6,8H2,(H,20,23)(H,21,22) |
InChI Key |
KJKCMSAXYBWIQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide](/img/structure/B10996817.png)
![N-(3,3-diphenylpropyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10996824.png)
![methyl {7-hydroxy-4-methyl-2-oxo-8-[(3-phenylpyrrolidin-1-yl)methyl]-2H-chromen-3-yl}acetate](/img/structure/B10996825.png)
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B10996836.png)
![N-(1H-indol-5-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10996842.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B10996849.png)
![N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B10996856.png)
![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2-methoxyphenyl)acetamide](/img/structure/B10996861.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10996869.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-3-yl]oxy}acetamide](/img/structure/B10996874.png)

![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B10996905.png)
![2-(1H-indol-3-yl)-N-[1-(phenylsulfonyl)piperidin-4-yl]acetamide](/img/structure/B10996907.png)
![2-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10996909.png)
